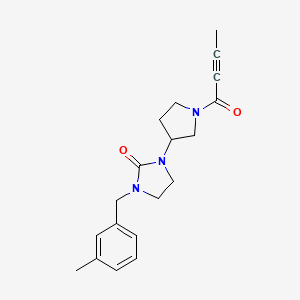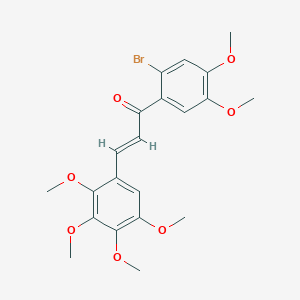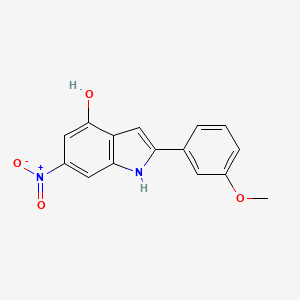
1-(1-(But-2-ynoyl)pyrrolidin-3-yl)-3-(3-methylbenzyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-BUTYNOYL)TETRAHYDRO-1H-PYRROL-3-YL]-3-(3-METHYLBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE is a complex organic compound that features both imidazole and pyrrole moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrole is another five-membered ring with one nitrogen atom
Preparation Methods
The synthesis of 1-[1-(2-BUTYNOYL)TETRAHYDRO-1H-PYRROL-3-YL]-3-(3-METHYLBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE involves multiple steps, typically starting with the preparation of the pyrrole and imidazole intermediates. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrrole rings, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.
Scientific Research Applications
1-[1-(2-BUTYNOYL)TETRAHYDRO-1H-PYRROL-3-YL]-3-(3-METHYLBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be studied for its interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[1-(2-BUTYNOYL)TETRAHYDRO-1H-PYRROL-3-YL]-3-(3-METHYLBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 1-[1-(2-BUTYNOYL)TETRAHYDRO-1H-PYRROL-3-YL]-3-(3-METHYLBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE include other imidazole and pyrrole derivatives. These compounds may share some chemical properties but differ in their specific biological activities and applications. For example, imidazole derivatives like metronidazole are well-known for their antibacterial properties, while pyrrole derivatives like pyrrolidine are used in the synthesis of various pharmaceuticals .
Properties
Molecular Formula |
C19H23N3O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(1-but-2-ynoylpyrrolidin-3-yl)-3-[(3-methylphenyl)methyl]imidazolidin-2-one |
InChI |
InChI=1S/C19H23N3O2/c1-3-5-18(23)20-9-8-17(14-20)22-11-10-21(19(22)24)13-16-7-4-6-15(2)12-16/h4,6-7,12,17H,8-11,13-14H2,1-2H3 |
InChI Key |
MFNOJBIECCLFFG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCC(C1)N2CCN(C2=O)CC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl}benzamide](/img/structure/B11043194.png)
![4,4,9-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11043195.png)
![8-(3-Chlorophenyl)-7-methyl-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11043199.png)
![N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11043213.png)
![N-acetyl-N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}acetamide](/img/structure/B11043227.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11043232.png)
![4-[4-(benzyloxy)phenyl]-7-hydroxy-1-(pentan-3-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11043234.png)

![ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11043241.png)
![4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11043244.png)
![6-(4-Methyl-1,2,3-thiadiazol-5-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043250.png)

![5-(7-Methoxy-1,3-benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11043260.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(diphenylmethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11043266.png)
